molecular formula C10H16BrNO2S2 B6704996 N-[(3-bromothiophen-2-yl)methyl]-4-methylsulfonylbutan-2-amine

N-[(3-bromothiophen-2-yl)methyl]-4-methylsulfonylbutan-2-amine

Cat. No.: B6704996
M. Wt: 326.3 g/mol
InChI Key: LISGHUWXUVNZOY-UHFFFAOYSA-N
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Description

N-[(3-bromothiophen-2-yl)methyl]-4-methylsulfonylbutan-2-amine is an organic compound that features a brominated thiophene ring attached to a butan-2-amine backbone with a methylsulfonyl group

Properties

IUPAC Name

N-[(3-bromothiophen-2-yl)methyl]-4-methylsulfonylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrNO2S2/c1-8(4-6-16(2,13)14)12-7-10-9(11)3-5-15-10/h3,5,8,12H,4,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISGHUWXUVNZOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCS(=O)(=O)C)NCC1=C(C=CS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromothiophen-2-yl)methyl]-4-methylsulfonylbutan-2-amine typically involves the bromination of 3-methylthiophene using N-bromosuccinimide (NBS) in the absence of benzoyl peroxide . The resulting 2-bromo-3-methylthiophene can then be used as a key intermediate in further reactions.

One common method for synthesizing this compound is through a Suzuki cross-coupling reaction. This involves the reaction of 4-bromo-2-methylaniline with 3-bromothiophene-2-carbaldehyde in the presence of glacial acetic acid to form (E)-4-bromo-N-[(3-bromothiophen-2-yl)methylene]-2-methylaniline . This intermediate can then undergo further coupling reactions with various boronic acids in the presence of a palladium catalyst (Pd(PPh3)4) and potassium phosphate (K3PO4) at 90°C .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromothiophen-2-yl)methyl]-4-methylsulfonylbutan-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The bromine atom on the thiophene ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiophene ring.

Scientific Research Applications

N-[(3-bromothiophen-2-yl)methyl]-4-methylsulfonylbutan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism by which N-[(3-bromothiophen-2-yl)methyl]-4-methylsulfonylbutan-2-amine exerts its effects depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-bromothiophen-2-yl)methyl]-4-methylsulfonylbutan-2-amine is unique due to the presence of both a brominated thiophene ring and a methylsulfonyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.

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